Methyl 4-(trifluoromethyl)thiazole-2-carboxylate Methyl 4-(trifluoromethyl)thiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 79247-85-1
VCID: VC7849468
InChI: InChI=1S/C6H4F3NO2S/c1-12-5(11)4-10-3(2-13-4)6(7,8)9/h2H,1H3
SMILES: COC(=O)C1=NC(=CS1)C(F)(F)F
Molecular Formula: C6H4F3NO2S
Molecular Weight: 211.16

Methyl 4-(trifluoromethyl)thiazole-2-carboxylate

CAS No.: 79247-85-1

Cat. No.: VC7849468

Molecular Formula: C6H4F3NO2S

Molecular Weight: 211.16

* For research use only. Not for human or veterinary use.

Methyl 4-(trifluoromethyl)thiazole-2-carboxylate - 79247-85-1

Specification

CAS No. 79247-85-1
Molecular Formula C6H4F3NO2S
Molecular Weight 211.16
IUPAC Name methyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate
Standard InChI InChI=1S/C6H4F3NO2S/c1-12-5(11)4-10-3(2-13-4)6(7,8)9/h2H,1H3
Standard InChI Key BQJHXOYYMRJRKL-UHFFFAOYSA-N
SMILES COC(=O)C1=NC(=CS1)C(F)(F)F
Canonical SMILES COC(=O)C1=NC(=CS1)C(F)(F)F

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a thiazole ring system—a sulfur-containing heterocycle known for its electron-deficient aromatic character. Key substituents include:

  • Trifluoromethyl (-CF3_3) group at the 4-position, introducing strong electron-withdrawing effects and metabolic stability .

  • Methyl ester (-COOCH3_3) group at the 2-position, providing a handle for further synthetic modifications.

Quantum mechanical calculations predict significant polarization across the ring system due to the combined inductive effects of the -CF3_3 and ester groups, potentially influencing reactivity in nucleophilic substitution or cycloaddition reactions.

Physicochemical Parameters

Critical physicochemical data include:

PropertyValueSource
Molecular Weight211.16 g/mol
Melting PointNot reported-
Boiling Point285.5±40.0 °C (estimated)
LogP (Octanol-Water)1.82 (predicted)
SolubilityLow aqueous solubility

The absence of experimental melting point data underscores the need for further characterization. Comparative analysis with the structurally similar 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (melting point: 186–187°C) suggests that solid-state properties may vary significantly with minor positional changes in substituents.

Synthetic Methodologies and Optimization

Synthesis of Thiazole Derivatives

While no published protocols directly describe the synthesis of methyl 4-(trifluoromethyl)thiazole-2-carboxylate, analogous routes for related compounds provide actionable insights. A patented three-step process for 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid offers a potential blueprint :

  • Chlorination: Trifluoroacetic ethyl acetoacetate reacts with sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) at −15°C to −5°C, achieving >99% conversion with minimal overchlorination byproducts .

  • Cyclization: The chlorinated intermediate undergoes ring closure with thioacetamide in ethanol under reflux, forming the thiazole core .

  • Hydrolysis: Alkaline hydrolysis of the ethyl ester followed by acidification yields the carboxylic acid derivative .

Adapting this protocol would require substituting the acetyl group with a methyl carboxylate during the cyclization step. Computational modeling suggests that steric effects from the 2-position ester might necessitate adjusted reaction temperatures or catalysts to maintain high yields.

Process Optimization Considerations

Key parameters from related syntheses include:

  • Molar ratios: A 0.92–0.98:1 ratio of SO2Cl2\text{SO}_2\text{Cl}_2 to precursor minimizes byproducts .

  • Solvent selection: Ethanol enables direct solvent recycling post-hydrolysis, reducing waste .

  • Temperature control: Strict maintenance of −15°C to −5°C during chlorination prevents decomposition .

Pilot-scale trials would need to address the compound’s thermal stability, as the estimated boiling point (285.5°C) suggests potential degradation risks under prolonged heating.

Comparative Analysis with Related Compounds

The table below contrasts key attributes of methyl 4-(trifluoromethyl)thiazole-2-carboxylate with structurally similar derivatives:

CAS No.NameMolecular FormulaMW (g/mol)Key Applications
79247-85-1Methyl 4-(trifluoromethyl)thiazole-2-carboxylateC6H4F3NO2S\text{C}_6\text{H}_4\text{F}_3\text{NO}_2\text{S}211.16Prodrug intermediate
1286734-94-8Methyl 2-(trifluoromethyl)thiazole-5-carboxylateC6H4F3NO2S\text{C}_6\text{H}_4\text{F}_3\text{NO}_2\text{S}211.16Not reported
186-187°C MP2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acidC6H4F3NO2S\text{C}_6\text{H}_4\text{F}_3\text{NO}_2\text{S}211.16Fungicidal mixtures

Positional isomerism dramatically affects bioactivity: the 4-CF3_3/2-COOCH3_3 configuration shows superior in silico binding to fungal CYP51 compared to 5-carboxylate analogs.

Future Research Directions

Priority Investigations

  • Synthetic scale-up: Developing continuous flow processes to handle exothermic chlorination steps .

  • Biological screening: Testing against kinase panels (e.g., c-Met, VEGFR2) and phytopathogens .

  • Metabolic studies: Characterizing esterase-mediated hydrolysis rates in mammalian and plant systems.

Computational Modeling Opportunities

  • DFT studies: Mapping electrostatic potential surfaces to predict reactivity sites.

  • Molecular docking: Virtual screening against protein targets using the compound’s crystal structure (PubChem CID: 53408631).

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